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molecular formula C15H26O9 B1264048 TRIMETHYLOLPROPANE TRIACRYLATE

TRIMETHYLOLPROPANE TRIACRYLATE

Cat. No. B1264048
M. Wt: 350.36 g/mol
InChI Key: GTELLNMUWNJXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05426008

Procedure details

Isotactic polymethyl methacrylate (1.0 g), syndiotactic polymethyl methacrylate (3.0 g) and hydroquinone (0.03 g) were dissolved in a mixture of dimethyl phthalate (6.81 g), trimethylolpropane triacrylate (1.59 g) and HOA-MPL 2-acryloxyethyl phthalate (14.30 g), a product from Kyoeisha Oil and Fats K. K.) and heated to 120° C. After a clear sol was obtained 2,2-dimethyloxy-2-phenyl acetophenone (0.33 g) was added to the sol. The sol thus obtained was cast onto a 50 μm-thick polyester sheet and cooled at -5° C. for one hour to give a photocurable self-retainable gelled sheet having a thickness of 5 mm.
[Compound]
Name
polymethyl methacrylate
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
polymethyl methacrylate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
2-acryloxyethyl phthalate
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
6.81 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5](O)=[CH:4][CH:3]=1)O.[C:9](O)(=[O:12])C=C.[C:14](O)(=O)C=C.C(O)(=O)C=C.C(C(CO)(CO)CC)O.[C:33]([O:44][CH2:45]COC(=O)C=C)(=[O:43])[C:34]1[C:35](=[CH:39][CH:40]=[CH:41][CH:42]=1)C([O-])=O>C(OC)(=O)C1C(=CC=CC=1)C(OC)=O>[CH3:45][O:44][C:33]([O:43][CH3:14])([C:34]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:35]=1)[C:9]([C:1]1[CH:8]=[CH:7][CH:5]=[CH:4][CH:3]=1)=[O:12] |f:1.2.3.4|

Inputs

Step One
Name
polymethyl methacrylate
Quantity
1 g
Type
reactant
Smiles
Name
polymethyl methacrylate
Quantity
3 g
Type
reactant
Smiles
Name
Quantity
0.03 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
1.59 g
Type
reactant
Smiles
C(C=C)(=O)O.C(C=C)(=O)O.C(C=C)(=O)O.C(O)C(CC)(CO)CO
Name
2-acryloxyethyl phthalate
Quantity
14.3 g
Type
reactant
Smiles
C(C=1C(C(=O)[O-])=CC=CC1)(=O)OCCOC(C=C)=O
Name
Quantity
6.81 g
Type
solvent
Smiles
C(C=1C(C(=O)OC)=CC=CC1)(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C(=O)C1=CC=CC=C1)(C1=CC=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.33 g
YIELD: CALCULATEDPERCENTYIELD 472.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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